molecular formula C14H14N6 B8398965 N-Cyclopropyl-N-methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine

N-Cyclopropyl-N-methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine

Cat. No.: B8398965
M. Wt: 266.30 g/mol
InChI Key: OAIXSJCARVACKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-Cyclopropyl-N-methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine involves several steps. One common method includes the condensation of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . Another approach involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, providing concise access to pharmacologically active pyrazolo[1,5-a]pyridin-3-yl pyridazinones . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-Cyclopropyl-N-methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied as a novel inhibitor of cyclin-dependent kinase 2 (CDK2), a target for cancer treatment . The compound’s ability to inhibit CDK2 selectively makes it a promising candidate for developing new anticancer therapies. Additionally, it has been investigated for its cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, such as Leu83 . This binding prevents the phosphorylation of target proteins, ultimately inhibiting cell proliferation.

Comparison with Similar Compounds

N-Cyclopropyl-N-methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine can be compared to other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties. this compound stands out due to its unique structure and selective inhibition of CDK2, making it a valuable candidate for further research and development.

Conclusion

This compound is a compound with significant potential in scientific research, particularly in the field of medicinal chemistry Its unique structure and selective inhibition of CDK2 make it a promising candidate for developing new anticancer therapies

Properties

Molecular Formula

C14H14N6

Molecular Weight

266.30 g/mol

IUPAC Name

N-cyclopropyl-N-methyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C14H14N6/c1-19(10-4-5-10)14-15-8-6-12(18-14)11-9-17-20-13(11)3-2-7-16-20/h2-3,6-10H,4-5H2,1H3

InChI Key

OAIXSJCARVACKE-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C2=NC=CC(=N2)C3=C4C=CC=NN4N=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinamine (25 mg, 0.1 mmol) in DMF (2 mL) was added sodium hydride (6 mg, 0.25 mmol) and methyl iodide (0.013 mL, 0.15 mmol). The reaction was allowed to stir for about 1 hour. The reaction was concentrated in vacuo. Water (10 mL) was added and the aqueous layer was extracted with EtOAc (2×30 mL). The combined organic layers were dried (MgSO4) filtered and concentrated in vacuo. The residue was triturated with diethylether to give the title compound as light orange solid (20 mg, 80%). 1H-NMR (400 MHz, CDCl3) δ 9.07 (d, 1H, J=8.8 Hz), 8.46 (s, 1H), 8.35 (m, 2H) 7.12 (dd, 1H, J=8.8, 4.4 Hz), 6.89 (d, 1H, J=5.6 Hz), 3.23 (s, 3H), 2.85 (m, 1H), 0.94 (m, 2H), 0.73 (m, 2H); MS (ESI) (M+H)+ 267.
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
6 mg
Type
reactant
Reaction Step One
Quantity
0.013 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
80%

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